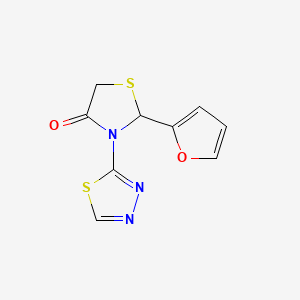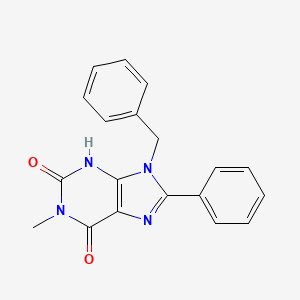
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione is a derivative of xanthine, a purine-based alkaloid. . This compound is of particular interest due to its unique structure and potential biological activities.
Métodos De Preparación
The synthesis of 9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione typically involves the use of xanthine as a precursor molecule. The synthetic routes exploit the reactivity of the three –NH groups at N1, N3, and N7 positions of xanthine. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy in the synthesis . Selective protection and deprotection at N3 and/or N7 sites are also crucial steps in developing the synthesis schemes . Industrial production methods may involve similar strategies but on a larger scale, ensuring cost-effectiveness and high productivity.
Análisis De Reacciones Químicas
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the –NH sites, using various reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of phosphodiesterase 9A, a key regulatory enzyme in signal transduction pathways in the brain, kidney, liver, lungs, and heart . The compound’s inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing its normal function and thereby modulating the signal transduction pathways.
Comparación Con Compuestos Similares
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione can be compared with other xanthine derivatives, such as caffeine, theobromine, and theophylline. These compounds share a similar xanthine scaffold but differ in their substitution patterns and biological activities . For instance:
Caffeine: Contains methyl groups at R1, R3, and R7 positions and is widely known for its stimulant effects.
Theobromine: Contains methyl groups at R3 and R7 positions and is known for its mild stimulant and diuretic effects.
Theophylline: Contains methyl groups at R1 and R3 positions and is used as a bronchodilator in treating respiratory diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
61080-48-6 |
|---|---|
Fórmula molecular |
C19H16N4O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C19H16N4O2/c1-22-18(24)15-17(21-19(22)25)23(12-13-8-4-2-5-9-13)16(20-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,21,25) |
Clave InChI |
BVVYAPKXYNIVLQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(NC1=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


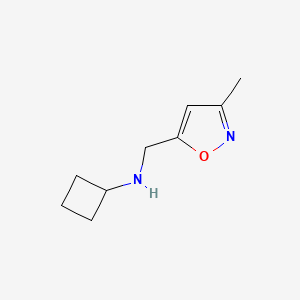
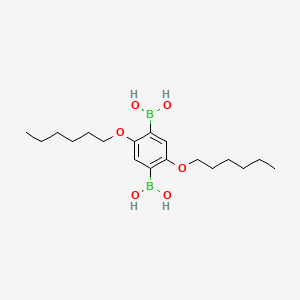
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)


![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)

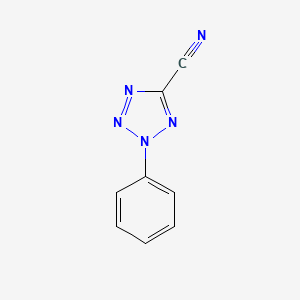
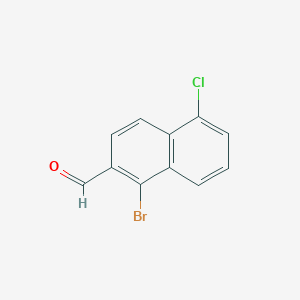

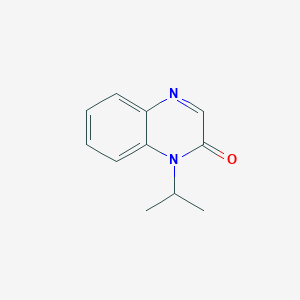
![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
